molecular formula C8H4BrClS B8454848 5-Bromo-2-chlorobenzo[b]thiophene CAS No. 360044-67-3

5-Bromo-2-chlorobenzo[b]thiophene

Cat. No.: B8454848
CAS No.: 360044-67-3
M. Wt: 247.54 g/mol
InChI Key: RVXZHCFCPZXMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chlorobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H4BrClS and its molecular weight is 247.54 g/mol. The purity is usually 95%.
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Properties

CAS No.

360044-67-3

Molecular Formula

C8H4BrClS

Molecular Weight

247.54 g/mol

IUPAC Name

5-bromo-2-chloro-1-benzothiophene

InChI

InChI=1S/C8H4BrClS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H

InChI Key

RVXZHCFCPZXMQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (0.64 ml, 1.2 mmol) was added drop wise to a solution of diisopropyl amine (0.25 mL, 1.5 mmol) in dry THF at −78° C. under nitrogen atmosphere over a period of 5 minutes. The reaction mixture was stirred at −20° C. for 30 minutes. To this was added 5-bromo-benzo[b]thiophene (200 mg, 0.938 mmol) in dry THF at −78° C., continued stirring for a further 30 minutes at −78° C., followed by the addition of N-chlorosuccinamide (225 mg, 1.68 mmol) in dry THF at −78° C. The resulting mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (100% hexane). The reaction mixture was partitioned between ethyl acetate and saturated ammonium chloride. The organic layer was dried over sodium sulfate and concentrated to afford the crude product. Purification by column chromatography on silica gel (100% hexane) afforded 70 mg of the product (30% yield).
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
N-chlorosuccinamide
Quantity
225 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
30%

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